Cas no 169247-38-5 (4-Bromo-2-isopropylphenyl benzyl ether)

4-Bromo-2-isopropylphenyl benzyl ether is a brominated aromatic ether compound featuring both isopropyl and benzyl functional groups. Its molecular structure, characterized by the bromine substitution at the para position relative to the ether linkage, lends utility in synthetic organic chemistry, particularly as an intermediate in the preparation of more complex molecules. The isopropyl group enhances steric bulk, while the benzyl ether moiety offers reactivity for further functionalization. This compound is valued for its potential applications in pharmaceutical and agrochemical research, where it may serve as a building block for active ingredients or ligands. Its stability under standard conditions ensures reliable handling in laboratory settings.
4-Bromo-2-isopropylphenyl benzyl ether structure
169247-38-5 structure
Product Name:4-Bromo-2-isopropylphenyl benzyl ether
CAS No:169247-38-5
MF:C16H17BrO
MW:305.209583997726
MDL:MFCD24199193
CID:5074822
Update Time:2026-03-01

4-Bromo-2-isopropylphenyl benzyl ether Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-bromo-2-(1-methylethyl)-1-(phenylmethoxy)-
    • 4-bromo-2-isopropylphenyl benzyl ether
    • 1-Benzyloxy-4-bromo-2-isopropylbenzene
    • 1-(Benzyloxy)-4-bromo-2-isopropylbenzene
    • 4-Bromo-2-isopropylphenyl benzyl ether
    • MDL: MFCD24199193
    • Inchi: 1S/C16H17BrO/c1-12(2)15-10-14(17)8-9-16(15)18-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
    • InChI Key: JNRHGWQQDMEQPD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)C(C)C)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 304.046
  • Monoisotopic Mass: 304.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 9.2

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4-Bromo-2-isopropylphenyl benzyl ether Suppliers

Amadis Chemical Company Limited
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(CAS:169247-38-5)4-Bromo-2-isopropylphenyl benzyl ether
Order Number:A1138835
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:46
Price ($):466.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2-isopropylphenyl benzyl ether

Chemical Profile of 4-Bromo-2-isopropylphenyl benzyl ether (CAS No. 169247-38-5)

4-Bromo-2-isopropylphenyl benzyl ether, identified by the Chemical Abstracts Service Number (CAS No.) 169247-38-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of aryl ethers, characterized by the presence of an oxygen atom bridging two aromatic rings. The specific substitution pattern, featuring a bromine atom at the 4-position and an isopropyl group at the 2-position of the phenyl ring, alongside a benzyl ether linkage, contributes to its distinct chemical properties and reactivity.

The synthesis of 4-Bromo-2-isopropylphenyl benzyl ether typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The introduction of the bromine substituent at the 4-position can be achieved through electrophilic aromatic substitution reactions, such as bromination using bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Subsequently, the installation of the isopropyl group at the 2-position may be accomplished via alkylation reactions, possibly employing isopropyl halides or Grignard reagents under controlled conditions. The final step involves forming the benzyl ether bond, which can be achieved through nucleophilic substitution or condensation reactions with benzyl halides or alcohols.

The structural attributes of 4-Bromo-2-isopropylphenyl benzyl ether make it a versatile intermediate in medicinal chemistry. The presence of both electron-withdrawing (bromine) and electron-donating (isopropyl) groups on the aromatic ring creates a balance of reactivity that can be exploited in various synthetic pathways. Additionally, the benzyl ether moiety often serves as a protecting group for hydroxyl or carboxylic acid functionalities in peptide synthesis or as a bioisostere in drug design to modulate metabolic stability and pharmacokinetic properties.

In recent years, there has been growing interest in exploring the pharmacological potential of aryl ether derivatives. The brominated aromatic system, in particular, has been extensively studied for its role in enhancing binding affinity and selectivity in drug-target interactions. For instance, 4-Bromo-2-isopropylphenyl benzyl ether has been investigated as a possible scaffold for developing novel therapeutic agents targeting protein-protein interactions or enzyme inhibition. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases or transcription factors, which are implicated in various diseases such as cancer and inflammatory disorders.

The benzyl ether linkage in 4-Bromo-2-isopropylphenyl benzyl ether also opens up possibilities for further derivatization to explore different biological activities. Functionalization at the benzylic position or modifications to the aromatic rings can lead to compounds with enhanced efficacy or improved pharmacokinetic profiles. Researchers have employed computational methods to predict the binding modes of this compound with potential target proteins, which has guided experimental efforts toward optimizing its structure-activity relationships.

One notable area where 4-Bromo-2-isopropylphenyl benzyl ether has shown promise is in the development of chemosensitizers for cancer therapy. Studies indicate that certain aryl ether derivatives can modulate pathways involved in drug resistance, making them valuable adjuvants in combination therapies. The bromine substituent may facilitate interactions with specific residues on target proteins, while the isopropyl group can influence solubility and metabolic clearance. These combined effects make 4-Bromo-2-isopropylphenyl benzyl ether a compelling candidate for further investigation in oncology research.

The synthetic accessibility and structural diversity offered by 4-Bromo-2-isopropilphenethylbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenzilbenze make it a valuable building block for medicinal chemists. Its incorporation into larger molecular frameworks allows for systematic exploration of biological activity across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is likely that 4-Bromo-2-isopropylethynelphenethylbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezylether will play an increasingly important role in drug discovery and development pipelines.

In conclusion, 4-Bromo-2-isopropylethynelphenethylbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezilethynelbezylether (CAS No. 169247-38-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities position it as a promising candidate for further exploration in drug development. As advancements are made in synthetic methodologies and computational biology, compounds like this are expected to contribute substantially to innovation across various therapeutic disciplines.

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Amadis Chemical Company Limited
(CAS:169247-38-5)4-Bromo-2-isopropylphenyl benzyl ether
A1138835
Purity:99%
Quantity:1g
Price ($):466.0
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